molecular formula C18H14CuN6NaO8S+ B12720445 Sodium (3-((5-((3-amino-4-nitrophenyl)azo)-2,4-dihydroxyphenyl)azo)-2-hydroxybenzenesulphonato(3-))cuprate(1-) CAS No. 83863-34-7

Sodium (3-((5-((3-amino-4-nitrophenyl)azo)-2,4-dihydroxyphenyl)azo)-2-hydroxybenzenesulphonato(3-))cuprate(1-)

Cat. No.: B12720445
CAS No.: 83863-34-7
M. Wt: 560.9 g/mol
InChI Key: BZZRGUWIPLQSTP-UHFFFAOYSA-N
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Description

Sodium (3-((5-((3-amino-4-nitrophenyl)azo)-2,4-dihydroxyphenyl)azo)-2-hydroxybenzenesulphonato(3-))cuprate(1-) is a complex organic compound known for its vibrant color and unique chemical properties. It is often used in various industrial applications, including dyes and pigments, due to its stability and intense coloration.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Sodium (3-((5-((3-amino-4-nitrophenyl)azo)-2,4-dihydroxyphenyl)azo)-2-hydroxybenzenesulphonato(3-))cuprate(1-) typically involves a multi-step process. The initial step includes the diazotization of 3-amino-4-nitrophenylamine, followed by coupling with 2,4-dihydroxyphenylazo compounds. The final step involves the complexation with copper ions to form the cuprate complex .

Industrial Production Methods

Industrial production of this compound often employs large-scale reactors where the diazotization and coupling reactions are carefully controlled to ensure high yield and purity. The process is optimized to minimize by-products and ensure the stability of the final product .

Chemical Reactions Analysis

Types of Reactions

Sodium (3-((5-((3-amino-4-nitrophenyl)azo)-2,4-dihydroxyphenyl)azo)-2-hydroxybenzenesulphonato(3-))cuprate(1-) undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include strong oxidizing agents like potassium permanganate for oxidation, reducing agents like sodium borohydride for reduction, and various nucleophiles for substitution reactions. The conditions typically involve controlled temperatures and pH to ensure the desired reaction pathway .

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may lead to the formation of copper(II) complexes, while reduction can yield amines and other nitrogen-containing compounds .

Scientific Research Applications

Sodium (3-((5-((3-amino-4-nitrophenyl)azo)-2,4-dihydroxyphenyl)azo)-2-hydroxybenzenesulphonato(3-))cuprate(1-) has a wide range of applications in scientific research:

Mechanism of Action

The mechanism by which Sodium (3-((5-((3-amino-4-nitrophenyl)azo)-2,4-dihydroxyphenyl)azo)-2-hydroxybenzenesulphonato(3-))cuprate(1-) exerts its effects involves its ability to form stable complexes with metal ions. The azo groups in the compound can participate in electron transfer reactions, making it useful in various redox processes. The molecular targets and pathways involved include interactions with metal ions and participation in oxidation-reduction cycles.

Comparison with Similar Compounds

Similar Compounds

  • Sodium [4-[[dihydroxy[(2-hydroxy-3,5-dinitrophenyl)azo]phenyl]azo]benzenesulphonato(3-)]cuprate(1-)
  • 3-[(3-Amino-4-nitrophenyl)azo]-2,4-dihydroxy-5-[(4-nitro-2-sodiosulfophenyl)azo]benzoic acid sodium salt

Uniqueness

What sets Sodium (3-((5-((3-amino-4-nitrophenyl)azo)-2,4-dihydroxyphenyl)azo)-2-hydroxybenzenesulphonato(3-))cuprate(1-) apart from similar compounds is its unique combination of azo groups and copper complexation, which imparts distinct chemical and physical properties. This makes it particularly valuable in applications requiring stable and intense coloration.

Biological Activity

Sodium (3-((5-((3-amino-4-nitrophenyl)azo)-2,4-dihydroxyphenyl)azo)-2-hydroxybenzenesulphonato(3-))cuprate(1-) is a complex coordination compound that has garnered attention for its potential biological activities. This compound contains a copper ion coordinated with various ligands, including azo, hydroxy, and sulfonate groups, which may enhance its reactivity and biological interactions. Understanding its biological activity is crucial for exploring its applications in medicinal chemistry and materials science.

Chemical Structure

The molecular formula of this compound is C18H14N6O8S, and it features a complex structure that includes multiple functional groups. The presence of the azo group suggests potential chromogenic properties, while the sulfonate group may enhance solubility in aqueous environments, making it suitable for biological applications.

Structural Representation

PropertyValue
Molecular FormulaC18H14N6O8S
SMILESC1=CC(=C(C=C1NN=C2C(=O)C=CC(=NNC3=C(C=CC(=C3)S(=O)(=O)O)O)C2=O)N)N+[O-]
InChIInChI=1S/C18H14N6O8S/c19-11-7-9(1-4-14(11)24(28)29)...

Biological Activity Overview

The biological activity of sodium (3-((5-((3-amino-4-nitrophenyl)azo)-2,4-dihydroxyphenyl)azo)-2-hydroxybenzenesulphonato(3-))cuprate(1-) can be categorized into several key areas:

  • Antimicrobial Activity : Cuprates are known for their antimicrobial properties. Studies indicate that copper complexes can exhibit significant antibacterial effects against various pathogens. The coordination of copper with organic ligands enhances its bioavailability and activity against bacteria.
  • Anti-inflammatory Properties : Copper compounds have been shown to modulate inflammation responses. Research indicates that the presence of copper in coordination complexes can enhance their anti-inflammatory effects compared to their parent compounds. This is particularly relevant in conditions characterized by chronic inflammation where copper levels are altered.
  • Antioxidant Activity : The antioxidant potential of cuprates is another area of interest. Copper plays a critical role in enzymatic reactions that mitigate oxidative stress. The complex nature of sodium (3-((5-((3-amino-4-nitrophenyl)azo)-2,4-dihydroxyphenyl)azo)-2-hydroxybenzenesulphonato(3-))cuprate(1-) may provide synergistic effects that enhance its antioxidant capabilities.

Antimicrobial Studies

A study published in 2019 evaluated the antibacterial efficiency of various metal complexes, including those containing copper. The results demonstrated that sodium cuprate complexes exhibited significant inhibition against pathogenic bacteria such as Escherichia coli and Staphylococcus aureus. The effectiveness was attributed to the release of copper ions, which disrupt bacterial cell membranes and metabolic processes .

Anti-inflammatory Mechanisms

Research has shown that copper complexes can significantly reduce inflammation markers in animal models. A notable study indicated that subcutaneous administration of copper complexes led to a proportional reduction in inflammation severity, suggesting that sodium (3-((5-((3-amino-4-nitrophenyl)azo)-2,4-dihydroxyphenyl)azo)-2-hydroxybenzenesulphonato(3-))cuprate(1-) could be explored as a therapeutic agent for inflammatory diseases .

Antioxidant Effects

The antioxidant activity of sodium cuprate was investigated through various assays measuring free radical scavenging abilities. Results indicated that the compound effectively neutralizes reactive oxygen species (ROS), demonstrating potential applications in preventing oxidative damage associated with various diseases .

Properties

CAS No.

83863-34-7

Molecular Formula

C18H14CuN6NaO8S+

Molecular Weight

560.9 g/mol

IUPAC Name

sodium;3-[[5-[(3-amino-4-nitrophenyl)diazenyl]-2,4-dihydroxyphenyl]diazenyl]-2-hydroxybenzenesulfonic acid;copper

InChI

InChI=1S/C18H14N6O8S.Cu.Na/c19-10-6-9(4-5-14(10)24(28)29)20-22-12-7-13(16(26)8-15(12)25)23-21-11-2-1-3-17(18(11)27)33(30,31)32;;/h1-8,25-27H,19H2,(H,30,31,32);;/q;;+1

InChI Key

BZZRGUWIPLQSTP-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C(C(=C1)S(=O)(=O)O)O)N=NC2=C(C=C(C(=C2)N=NC3=CC(=C(C=C3)[N+](=O)[O-])N)O)O.[Na+].[Cu]

Origin of Product

United States

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